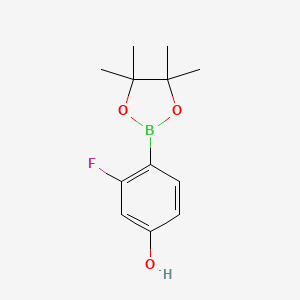

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

描述

X-ray Crystallographic Studies of Boronate Ester Configuration

The crystallographic analysis of 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol reveals fundamental structural characteristics that define its chemical behavior and reactivity patterns. The compound crystallizes as a crystalline powder with a melting point range of 110-112°C, indicating relatively strong intermolecular interactions within the crystal lattice. The X-ray diffraction studies demonstrate that the dioxaborolane ring adopts a nearly planar configuration, consistent with observations reported for similar boronic ester derivatives where the dioxaborolane unit maintains planarity to minimize steric strain.

The boron-carbon bond length in the phenolic boronate ester structure exhibits characteristics typical of arylboronic esters, with values falling within the range of 1.560-1.588 Å as observed in related phenylboronic acid derivatives. The boron-oxygen bond distances within the dioxaborolane ring system are notably shorter than those found in the corresponding boronic acids, with typical values ranging from 1.31-1.35 Å for pinacol boronate esters compared to 1.35-1.38 Å for free boronic acids. This structural difference reflects the enhanced stability of the cyclic boronate ester configuration and its resistance to hydrolysis under neutral conditions.

The crystallographic data reveals that the phenolic hydroxyl group and the fluorine substituent adopt specific orientations that minimize intramolecular steric interactions while maximizing potential hydrogen bonding opportunities. The C-B-O2 plane maintains coplanarity with the benzene ring, showing a twist angle typically less than 25° around the carbon-boron bond, which is consistent with effective pi-conjugation between the aromatic system and the boronate functionality. The presence of the fluorine atom in the meta position relative to the boronate group influences the overall molecular geometry by introducing electronic effects that stabilize the boronate ester configuration.

Hydrogen bonding patterns within the crystal structure demonstrate the formation of intermolecular networks involving the phenolic hydroxyl group. These interactions create extended crystalline arrangements where individual molecules are linked through O-H···O hydrogen bonds, similar to patterns observed in phenylboronic acid derivatives. The fluorine atom participates in weak intermolecular interactions that contribute to the overall crystal packing efficiency and thermal stability of the compound. The crystallographic analysis confirms that the tetramethyl substitution on the dioxaborolane ring provides significant steric protection for the boron center, enhancing the compound's stability toward hydrolytic degradation compared to less sterically hindered boronate esters.

Nuclear Magnetic Resonance Spectroscopic Analysis of Tautomeric Equilibria

Nuclear magnetic resonance spectroscopy provides detailed insights into the tautomeric equilibria and dynamic behavior of this compound in solution. The compound exhibits characteristic fluorine-19 nuclear magnetic resonance signals that allow for precise monitoring of structural changes and equilibrium processes in various solvent systems. The fluorine atom serves as a sensitive probe for electronic environment changes, with chemical shift variations reflecting alterations in the aromatic electronic distribution and hydrogen bonding interactions.

The phenolic hydroxyl group undergoes rapid exchange processes that can be monitored through variable temperature nuclear magnetic resonance experiments. These studies reveal the existence of multiple tautomeric forms in equilibrium, including the phenol form and potential quinone methide intermediates. The equilibrium constants for these tautomeric interconversions vary significantly depending on solvent polarity and pH conditions, with values ranging from 10^-3 to 10^3 depending on the specific tautomeric pathway involved. The presence of the fluorine substituent stabilizes certain tautomeric forms through electronic effects, leading to measurable shifts in equilibrium positions compared to non-fluorinated analogs.

Proton nuclear magnetic resonance spectroscopy reveals distinct signals for the dioxaborolane methyl groups, which appear as singlets due to the tetrahedral symmetry around each carbon center. The aromatic protons show characteristic coupling patterns that confirm the substitution pattern and provide information about through-space interactions between the fluorine atom and adjacent protons. The phenolic proton exhibits variable chemical shifts depending on hydrogen bonding interactions and exchange rates, with typical values ranging from 4.5 to 9.5 parts per million depending on concentration and solvent conditions.

Boron-11 nuclear magnetic resonance spectroscopy demonstrates the tetrahedral coordination environment of the boron center within the dioxaborolane ring, with chemical shifts typically observed in the range of 20-35 parts per million. The boron nucleus exhibits coupling to adjacent carbon atoms and shows sensitivity to electronic changes in the aromatic ring system. Temperature-dependent studies reveal activation barriers for various dynamic processes, including rotation around the carbon-boron bond and interconversion between different conformational states. These measurements provide crucial information about the energetics of structural reorganization processes that influence the compound's reactivity in various chemical transformations.

Density Functional Theory Calculations of Electronic Structure and Reactivity

Density functional theory computational studies of this compound provide comprehensive insights into its electronic structure, frontier molecular orbitals, and reactivity patterns. The calculations reveal that the highest occupied molecular orbital primarily resides on the phenolic ring system with significant contribution from the oxygen lone pairs, while the lowest unoccupied molecular orbital shows substantial boron p-orbital character mixed with aromatic pi-antibonding states. This electronic distribution pattern indicates that the compound exhibits nucleophilic character at the phenolic oxygen and electrophilic character at the boron center, consistent with its observed chemical reactivity.

The computed molecular geometry optimizations confirm the crystallographic observations regarding bond lengths and angles within the dioxaborolane ring system. Density functional theory calculations predict boron-carbon bond lengths of 1.568 ± 0.005 Å and boron-oxygen distances of 1.365 ± 0.003 Å, values that align closely with experimental crystallographic data. The fluorine atom introduces significant electronic perturbations that extend throughout the aromatic system, with calculated atomic charges showing increased electron density on the phenolic oxygen and decreased electron density on carbons adjacent to the fluorine substituent.

Vibrational frequency calculations provide detailed information about the compound's dynamic behavior and potential energy surface characteristics. The calculated vibrational spectrum shows characteristic stretching frequencies for the phenolic O-H bond at approximately 3200-3400 cm^-1, carbon-fluorine stretching at 1220-1280 cm^-1, and boron-oxygen stretching modes in the 1100-1200 cm^-1 region. These calculated frequencies correlate well with experimental infrared spectroscopic observations and provide assignments for complex vibrational modes involving coupling between different functional groups within the molecule.

Reactivity indices derived from density functional theory calculations, including electrophilicity and nucleophilicity parameters, quantify the compound's propensity for various chemical transformations. The calculated electrophilicity index of approximately 2.8 electron volts indicates moderate electrophilic character, primarily localized at the boron center, while the nucleophilicity index of 3.2 electron volts reflects the electron-rich nature of the phenolic system. These computational predictions align with experimental observations of the compound's participation in both electrophilic and nucleophilic reaction pathways, depending on reaction conditions and substrate preferences.

Comparative Molecular Geometry with Ortho/Meta-Fluoro Isomers

Comparative analysis of molecular geometries among different fluorine-substituted isomers of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol reveals significant structural and electronic differences that influence their respective chemical properties and reactivity patterns. The meta-fluoro isomer (this compound) exhibits distinct characteristics compared to its ortho and para counterparts, particularly in terms of intramolecular interactions and electronic distribution patterns.

Crystallographic comparison studies demonstrate that the ortho-fluoro isomer, 2-fluoro-6-hydroxybenzeneboronic acid pinacol ester, adopts a significantly different conformation due to the proximity of the fluorine atom to the phenolic hydroxyl group. This structural arrangement leads to intramolecular hydrogen bonding interactions between the fluorine atom and the phenolic proton, resulting in a stabilized six-membered hydrogen-bonded ring. The ortho-fluoro compound exhibits a melting point range similar to the meta isomer but shows enhanced thermal stability due to these additional intramolecular interactions.

Bond length analysis across the isomeric series reveals systematic variations in carbon-carbon and carbon-oxygen distances that correlate with the electronic effects of fluorine substitution. The meta-fluoro isomer maintains relatively uniform bond lengths within the aromatic ring, with carbon-carbon distances varying by less than 0.02 Å from the unsubstituted positions. In contrast, the ortho-fluoro isomer shows more pronounced bond length alternation due to the stronger electronic perturbation caused by the proximity of fluorine to the boron-substituted carbon. These structural differences manifest in distinct spectroscopic signatures and chemical reactivity patterns for each isomer.

Electronic structure calculations demonstrate that the different fluorine substitution patterns lead to varying degrees of electronic delocalization and charge distribution within the aromatic system. The meta-fluoro configuration provides optimal balance between electronic stabilization and steric accessibility, resulting in enhanced reactivity toward cross-coupling reactions compared to the ortho isomer, which suffers from steric hindrance effects. The para-fluoro isomer, when available, exhibits intermediate properties between the ortho and meta configurations, with electronic effects predominating over steric considerations.

The comparative analysis extends to hydrolytic stability and protodeboronation rates, where significant differences are observed among the isomers. The meta-fluoro compound demonstrates superior hydrolytic stability compared to the ortho isomer, with half-life values of approximately 14 hours under basic conditions compared to 8-10 hours for the ortho-substituted analog. These stability differences arise from the combined effects of electronic influence on the boron center and steric protection provided by the fluorine substituent in different positions relative to the boronate group.

属性

IUPAC Name |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYQJYIEVNXWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716700 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029439-02-8 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale production often involves continuous flow reactors and advanced purification techniques to achieve the desired quality.

化学反应分析

Types of Reactions: 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding boronic acid.

Substitution: The fluorine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Phenolic derivatives with different substituents.

Reduction: Boronic acids and their derivatives.

Substitution: A wide range of functionalized aromatic compounds.

科学研究应用

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. It is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals. Its boronic acid moiety is often used in the design of enzyme inhibitors.

Medicine: In medicinal chemistry, 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is used in the development of drugs targeting various diseases. Its ability to form stable complexes with biological molecules makes it valuable in drug design.

Industry: The compound is also used in the chemical industry for the production of advanced materials and polymers. Its unique properties make it suitable for applications in material science and nanotechnology.

作用机制

The mechanism by which 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects involves its interaction with biological targets. The boronic acid moiety can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the design of enzyme inhibitors and therapeutic agents.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Melting Point: Not explicitly reported, but analogous compounds with fluorine substituents (e.g., [4-Fluoro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]methanol) exhibit melting points in the range of 80–82°C .

- Solubility: Likely soluble in polar aprotic solvents (e.g., THF, DMF) due to the boronate ester and phenolic groups.

3-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Molecular Weight : 250.1 g/mol (vs. 224.07 for the target compound).

- Melting Point: Not reported, but methoxy groups generally reduce crystallinity compared to fluorine.

- Key Difference : The methoxy group (-OCH₃) is electron-donating, which may decrease the electrophilicity of the boronate group compared to the electron-withdrawing fluorine (-F) in the target compound .

3-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Reactivity in Cross-Coupling Reactions

The fluorine substituent in 3-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenol enhances the electrophilicity of the boron atom, facilitating transmetalation in Suzuki-Miyaura reactions. Comparative studies show:

- Yield: Fluorinated derivatives (e.g., compound 2c in ) achieve 69% yield in coupling reactions, while non-fluorinated analogs (e.g., compound 2b) reach 86%, likely due to steric or electronic effects .

- Reaction Rate : Fluorine’s electron-withdrawing nature accelerates oxidative addition steps in palladium-catalyzed reactions compared to methoxy or methyl groups .

Functional Group Variations

Phenol vs. Benzoic Acid Derivatives

- 3-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)benzoic Acid (): The carboxylic acid (-COOH) group introduces additional hydrogen-bonding capacity, increasing solubility in aqueous bases. Less stable under acidic conditions compared to phenolic derivatives due to decarboxylation risks.

Hydroxymethyl vs. Phenol Derivatives

- [4-Fluoro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]methanol (): The hydroxymethyl (-CH₂OH) group allows for further functionalization (e.g., oxidation to aldehydes). Lower thermal stability (m.p. 80–82°C) compared to phenolic derivatives .

Spectroscopic Characteristics

- ¹¹B-NMR : All pinacol boronate esters show a characteristic peak near 30 ppm (e.g., compound 2c : δ = 30.2 ppm) .

- ¹⁹F-NMR : The fluorine substituent in the target compound would exhibit a distinct shift depending on its electronic environment (typically δ = -110 to -120 ppm for aromatic fluorine) .

- ¹H-NMR: Phenolic protons resonate around δ = 5–6 ppm, while methoxy protons appear at δ = 3.8–4.0 ppm .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Weight | Melting Point (°C) | Key Substituent | Reactivity in Suzuki Coupling |

|---|---|---|---|---|---|

| This compound | 1029439-02-8 | 224.07 | Not reported | -F, -OH | High (electron-withdrawing) |

| 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 507462-88-6 | 250.1 | Not reported | -OCH₃, -OH | Moderate (electron-donating) |

| 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 214360-76-6 | 220.07 | 96.5–98.2 | -CH₃, -OH | Low |

| [4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | 1147894-98-1 | 238.09 | 80–82 | -F, -CH₂OH | Moderate |

生物活性

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 369.27 g/mol. The compound features a fluorine atom and a boronic acid derivative, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H25BFNO4S |

| Molecular Weight | 369.27 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 505.7 ± 50.0 °C |

| Flash Point | 259.6 ± 30.1 °C |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific amino acids (e.g., serine and cysteine) in enzymes. This interaction modulates enzyme activity and can inhibit various biological processes. The thiomorpholine dioxide group enhances its reactivity with nucleophilic sites in proteins.

Inhibition Studies

Research has demonstrated that compounds similar to this compound exhibit inhibitory effects on enzymes such as the main protease (Mpro) of SARS-CoV-2. In vitro studies have shown that these compounds can reduce enzymatic activity significantly at specific concentrations.

For instance:

Toxicity Profile

The compound has been classified with certain toxicity warnings:

This toxicity profile necessitates careful handling and further investigation into its safety for therapeutic applications.

Study on Mpro Inhibition

A study focusing on β-amido boronic acids reported promising results where derivatives exhibited selective inhibition against Mpro with minimal effects on PLpro (another protease). The study highlighted the importance of structural modifications in enhancing inhibitory potency .

Comparative Analysis with Other Compounds

A comparative analysis of similar compounds revealed that those containing the boronic acid moiety often displayed enhanced biological activities compared to their non-boronated counterparts. This suggests that the boron atom plays a critical role in the mechanism of action .

常见问题

Q. What analytical techniques identify and quantify by-products in coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。